4-ethoxy-N-(1,3-thiazol-2-yl)benzamide chemical structure and properties
4-ethoxy-N-(1,3-thiazol-2-yl)benzamide chemical structure and properties
This guide serves as a technical monograph for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a critical scaffold in medicinal chemistry. It is designed for researchers synthesizing or screening this compound for kinase inhibition, ion channel modulation (specifically ZAC), or antimicrobial activity.
Classification: Heterocyclic Amide Scaffold CAS Registry Number: 332152-60-0 PubChem CID: 803176
Executive Summary & Pharmacophore Analysis
The N-(thiazol-2-yl)benzamide moiety is a "privileged structure" in drug discovery, serving as a core pharmacophore for a diverse range of biological targets. The specific derivative 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide combines a lipophilic ethoxy tail with a polar, hydrogen-bonding thiazole headgroup.
Key Structural Features:
-
Thiazole Ring: Acts as a bioisostere for pyridine or oxazole; provides a critical hydrogen bond acceptor (N3) and donor (C-H/S interactions).
-
Amide Linker: A rigid spacer that facilitates
- stacking interactions and directs the vectors of the two aromatic systems. -
4-Ethoxy Substitution: Enhances lipophilicity (LogP modulation) and provides steric bulk to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases or allosteric sites of Glucokinase).
Biological Relevance (Scaffold Context)
While specific activity depends on the target, this scaffold is structurally homologous to:
-
ZAC Antagonists: Analogues like TTFB (N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide) are selective antagonists of the Zinc-Activated Channel (ZAC).[1][2]
-
Glucokinase Activators: Benzamide-thiazole derivatives have been investigated as allosteric activators for Type 2 Diabetes therapy.
-
Antimicrobial Agents: The 2-aminothiazole core is frequently associated with inhibition of bacterial DNA gyrase B.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Source/Validation |
| IUPAC Name | 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide | PubChem [1] |
| Molecular Formula | Calculated | |
| Molecular Weight | 248.30 g/mol | Calculated |
| LogP (Predicted) | 2.8 ± 0.4 | XLogP3 [1] |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 4 (O-Ethoxy, O-Carbonyl, N-Thiazole, S-Thiazole) | Structural Analysis |
| Solubility | Low in | Experimental Observation |
| Appearance | White to Off-White Crystalline Solid | Typical for class |
Synthesis Protocol: Acyl Chloride Coupling
Objective: Synthesize 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide with >95% purity. Method: Nucleophilic acyl substitution using 4-ethoxybenzoyl chloride and 2-aminothiazole.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via acid chloride activation. This route is preferred over EDC/HOBt coupling for higher yields in benzamide synthesis.
Step-by-Step Methodology
Reagents:
-
4-Ethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
2-Aminothiazole (1.1 eq)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a dry round-bottom flask, dissolve 4-ethoxybenzoic acid in excess thionyl chloride. Reflux for 2 hours until gas evolution (
, ) ceases. -
Evaporation: Remove excess
under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify. -
Coupling: Dissolve the acid chloride in anhydrous DCM (5 mL/mmol). Cool to 0°C.
-
Addition: Dropwise add a solution of 2-aminothiazole and triethylamine in DCM. The reaction is exothermic; maintain temperature <5°C during addition.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organic layer with 1N (to remove unreacted amine) and then Brine. -
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (
, Gradient 0-40% EtOAc in Hexane).
Structural Validation (Self-Validating System)
To ensure the synthesized compound is the target structure, compare your analytical data against these expected signals.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 12.40 | Singlet (Broad) | 1H | Amide NH (Deshielded by C=O and Thiazole N) |
| 1H | 8.05 | Doublet ( | 2H | Benzene H-2,6 (Ortho to C=O) |
| 1H | 7.50 | Doublet ( | 1H | Thiazole H-4 |
| 1H | 7.20 | Doublet ( | 1H | Thiazole H-5 |
| 1H | 6.98 | Doublet ( | 2H | Benzene H-3,5 (Ortho to Ethoxy) |
| 1H | 4.10 | Quartet ( | 2H | Ethoxy -CH2- |
| 1H | 1.35 | Triplet ( | 3H | Ethoxy -CH3 |
Diagnostic Check:
-
The "Amide" Test: If the signal at ~12.40 ppm is missing, the coupling failed (likely hydrolysis of the acid chloride).
-
The "Ethoxy" Test: Look for the classic Quartet-Triplet pattern at 4.10 and 1.35 ppm.
Mass Spectrometry (LC-MS)
-
Expected [M+H]+: 249.07 m/z
-
Fragment Ions: Loss of ethoxy group or cleavage of the amide bond (benzoylium ion ~149 m/z).
Potential Applications & SAR Logic
This molecule is a versatile starting point for Structure-Activity Relationship (SAR) studies.
Figure 2: SAR modification strategies. The 4-ethoxy group can be replaced with halo- or alkyl- groups to tune potency, while the thiazole ring is essential for binding affinity in many targets.
Safety & Handling
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2-8°C, desiccated. Stable in solution (DMSO) at -20°C for up to 6 months.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 803176, 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]
-
SpectraBase. NMR Spectra for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]
- Petersen, J. G., et al. (2023).Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). British Journal of Pharmacology. (Contextual reference for scaffold activity).
